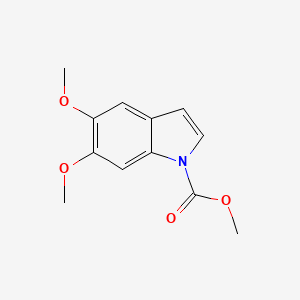
Methyl 5,6-dimethoxy-1H-indole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5,6-dimethoxy-1H-indole-1-carboxylate: is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features a methyl ester group at the 1-position and methoxy groups at the 5 and 6 positions of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,6-dimethoxy-1H-indole-1-carboxylate typically involves the esterification of indole-5,6-dimethoxy-1-carboxylic acid. The reaction is usually carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
化学反应分析
Types of Reactions:
Oxidation: Methyl 5,6-dimethoxy-1H-indole-1-carboxylate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Quinones or other oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
Chemistry: Methyl 5,6-dimethoxy-1H-indole-1-carboxylate is used as an intermediate in the synthesis of various complex organic molecules. It serves as a building block for the construction of more elaborate indole derivatives, which are important in materials science and catalysis .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in understanding how modifications to the indole ring affect biological activity, which is crucial for drug design .
Medicine: The compound is investigated for its potential therapeutic properties. Indole derivatives are known for their anticancer, antiviral, and anti-inflammatory activities, and this compound is no exception. It is used in preclinical studies to evaluate its efficacy against various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of compounds with specific properties required in various applications .
作用机制
The mechanism of action of Methyl 5,6-dimethoxy-1H-indole-1-carboxylate is primarily related to its interaction with biological targets such as enzymes and receptors. The methoxy groups at the 5 and 6 positions enhance its binding affinity to certain proteins, while the ester group at the 1-position facilitates its cellular uptake. The compound can modulate various signaling pathways, leading to its observed biological effects .
相似化合物的比较
- Methyl indole-5-carboxylate
- Methyl indole-6-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Comparison: Methyl 5,6-dimethoxy-1H-indole-1-carboxylate is unique due to the presence of methoxy groups at the 5 and 6 positions, which significantly influence its chemical reactivity and biological activity. Compared to Methyl indole-5-carboxylate and Methyl indole-6-carboxylate, the additional methoxy groups provide enhanced stability and solubility. Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, on the other hand, has different substituents that confer distinct biological properties .
属性
分子式 |
C12H13NO4 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC 名称 |
methyl 5,6-dimethoxyindole-1-carboxylate |
InChI |
InChI=1S/C12H13NO4/c1-15-10-6-8-4-5-13(12(14)17-3)9(8)7-11(10)16-2/h4-7H,1-3H3 |
InChI 键 |
LCQDWMAJFMZZCP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C=CN2C(=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B12934421.png)
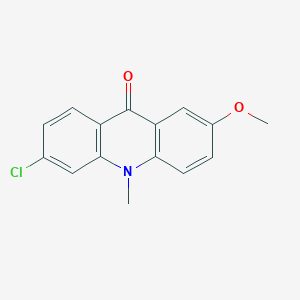

![Imidazo[4,5-d]imidazole, 1,3,4,6-tetraacetyloctahydro-](/img/structure/B12934440.png)
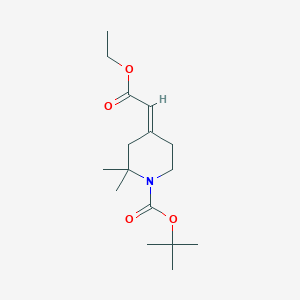
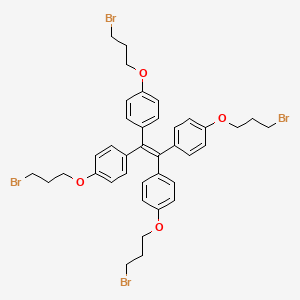
![({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B12934470.png)

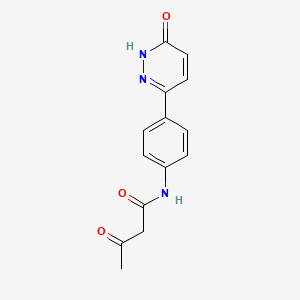
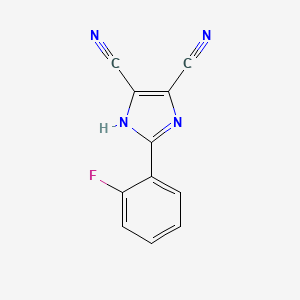
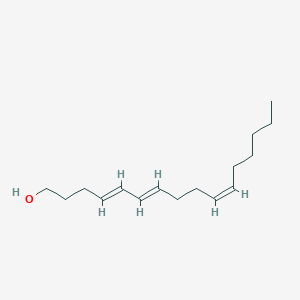

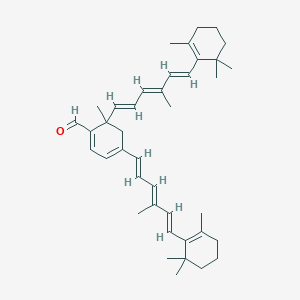
![6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12934518.png)
